2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride
Description
2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and an amino acid moiety. It is commonly used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Properties
Molecular Formula |
C22H25ClN2O4 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-[4-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C22H24N2O4.ClH/c23-22(13-20(25)26)9-11-24(12-10-22)21(27)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,19H,9-14,23H2,(H,25,26);1H |
InChI Key |
QUULIAZQGKDOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CC(=O)O)N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a fluorenylmethoxycarbonyl (Fmoc) group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required to produce the compound with high purity and yield. The process often includes purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Amide Bond Formation via Carboxylate Activation
The acetic acid group undergoes activation for nucleophilic substitution, forming amide bonds with amines. This is critical in peptide coupling and bioconjugation workflows:
Reaction Conditions
| Reagent System | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| EDC/s-NHS | MOPS buffer | 37°C | 15 h | 70–85% | |
| HATU/2,6-lutidine | DMF | RT | 2 h | 82% |
Mechanism :
-
Pre-activation of the carboxylic acid with carbodiimides (e.g., EDC) and NHS esters forms a reactive intermediate.
-
Nucleophilic attack by amines generates stable amide bonds .
Fmoc Deprotection
The Fmoc group is selectively cleaved under basic conditions to liberate the free amine:
Deprotection Protocol
Post-Deprotection Applications :
-
The exposed amine participates in:
Stability and Side Reactions
The compound exhibits sensitivity to specific conditions:
| Factor | Effect | Mitigation Strategy |
|---|---|---|
| Moisture | Hydrolysis of Fmoc group | Store desiccated at -20°C |
| Light | Radical degradation | Amber vials; inert atmosphere |
| Acidic pH (<4) | Premature HCl dissociation | Neutralize before use |
Data from storage studies indicate >90% stability at -20°C for 12 months .
Salt Exchange and Crystallization
The hydrochloride counterion can be exchanged via:
python# Example protocol for anion exchange 1. Dissolve compound in H₂O/MeOH (1:1). 2. Add Ag₂CO₃ to precipitate Cl⁻. 3. Filter and lyophilize to obtain free base.
Alternative salts (e.g., TFA, acetate) are accessible for solubility optimization .
Functionalization of the Piperidine Ring
The secondary amine on the piperidine ring (after deprotection) enables:
Reaction Table
| Reaction Type | Reagent | Product Application |
|---|---|---|
| Acylation | Acetic anhydride | Hydrophobic modifiers |
| Sulfonation | Tosyl chloride | Bioconjugation linkers |
| Mannich reaction | Formaldehyde/amine | Heterocycle synthesis |
Scientific Research Applications
2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various biochemical reagents and materials.
Mechanism of Action
The mechanism of action of 2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The Fmoc group provides stability and protection during chemical reactions, while the piperidine ring and amino acid moiety allow for versatile reactivity. The compound can interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Similar in structure but with a methoxybutanoic acid moiety.
Fmoc-4-Amino-1-Carboxymethyl-Piperidine: Contains a similar piperidine ring and Fmoc group but with different functional groups.
Uniqueness
2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where precise control over chemical reactions is required .
Biological Activity
2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride, commonly referred to as Fmoc-Asp(OH)-OH, is a compound of significant interest in medicinal chemistry and biological research. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility, making it suitable for various biological applications.
The molecular formula of this compound is , with a molecular weight of approximately 452.50 g/mol. The presence of the Fmoc group allows for selective reactions in peptide synthesis and other organic transformations.
| Property | Value |
|---|---|
| Molecular Formula | C23H28ClN3O5 |
| Molecular Weight | 452.50 g/mol |
| CAS Number | 176504-01-1 |
| Appearance | White to light yellow powder |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The Fmoc group provides stability during chemical reactions, while the piperidine and acetic acid moieties facilitate interactions with biological targets through hydrogen bonding and hydrophobic interactions. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study conducted on similar piperidine derivatives demonstrated effective inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, a recent screening assay showed that related compounds could inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence . This inhibition was concentration-dependent, highlighting the potential for therapeutic applications in infectious diseases.
Cytotoxicity Studies
In cytotoxicity assays, the compound showed low toxicity against mammalian cell lines at certain concentrations, indicating a favorable safety profile for further development . This aspect is critical for any potential therapeutic use, as it suggests that the compound can selectively target pathogenic organisms without harming host cells.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of Fmoc-protected piperidine derivatives. The results indicated that these compounds exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Enzyme Inhibition : In another investigation focusing on T3SS inhibition, researchers found that at concentrations of 50 µM, the compound effectively reduced the secretion of virulence factors in Salmonella enterica, showcasing its potential as a lead compound for anti-infective drug development .
- Cytotoxicity Assessment : A comprehensive cytotoxicity assessment revealed that the compound had an IC50 value greater than 100 µM against human cancer cell lines, suggesting it has a good therapeutic index for further exploration in cancer therapy .
Q & A
Q. Methodological Approach :
- Coupling Reagents : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) to enhance coupling efficiency during peptide conjugation steps .
- Purification : Employ reversed-phase chromatography (HPLC) with water/acetonitrile gradients containing 0.1% trifluoroacetic acid (TFA) to isolate the target compound from byproducts .
- Stoichiometry : Optimize reagent ratios (e.g., 1.2 equivalents of anhydrides for acylation reactions) to minimize unreacted starting material .
What safety precautions are critical during handling?
Q. Hazard Mitigation :
- GHS Classification : Acute toxicity (oral, dermal, inhalation; Category 4). Use fume hoods and avoid aerosol formation .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves before use and dispose of contaminated gloves properly .
- Emergency Measures : Immediate rinsing with water for skin/eye contact; consult a physician if ingested or inhaled .
How can computational methods improve reaction design?
Q. Advanced Strategy :
- Reaction Path Search : Apply quantum chemical calculations (e.g., density functional theory) to predict reaction intermediates and transition states .
- Data Feedback : Integrate experimental results (e.g., reaction yields, byproduct profiles) into computational models to refine reaction conditions iteratively .
What analytical techniques validate purity and structural integrity?
Q. Characterization Methods :
- HPLC-MS : Detect impurities (<0.5% threshold) and confirm molecular weight via electrospray ionization .
- NMR Spectroscopy : Use H and C NMR to verify the Fmoc-protected amine and piperidine ring geometry .
How do structural analogs influence reactivity?
Q. Comparative Analysis :
How to troubleshoot low yields in amide bond formation?
Q. Troubleshooting Steps :
- Reaction Time : Extend reaction duration (24–48 hours) for sterically hindered amines.
- Solvent Choice : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to improve reagent solubility .
- Byproduct Removal : Add scavenger resins (e.g., polymer-bound isocyanate) to sequester unreacted reagents .
What conditions affect compound stability during storage?
Q. Storage Guidelines :
- Temperature : Store at –20°C under inert gas (argon) to prevent Fmoc group degradation .
- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the carbonate moiety .
How to integrate this compound into peptide conjugation strategies?
Q. Conjugation Protocol :
- Deprotection : Remove the Fmoc group using 20% piperidine in DMF to expose the primary amine for subsequent coupling .
- Solid-Phase Synthesis : Anchor the compound to Rink amide resin via its carboxylic acid group for stepwise peptide elongation .
What spectroscopic signatures confirm successful synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
